molecular formula C10H13BrClN3O B2673363 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide CAS No. 2411635-18-0

5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide

Cat. No.: B2673363
CAS No.: 2411635-18-0
M. Wt: 306.59
InChI Key: OSYZSCBBKUJDRS-UHFFFAOYSA-N
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Description

5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide is a chemical compound belonging to the benzimidazole class. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by chlorination and subsequent reaction with 2-methoxyethylamine . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to inhibit the normal conduction of central nerves in pests, leading to their paralysis and death . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-1-(2-methoxyethyl)-1H-benzo[d]imidazol-2-amine hydrobromide is unique due to its specific substitution pattern on the benzimidazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-chloro-1-(2-methoxyethyl)benzimidazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O.BrH/c1-15-5-4-14-9-3-2-7(11)6-8(9)13-10(14)12;/h2-3,6H,4-5H2,1H3,(H2,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYZSCBBKUJDRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)Cl)N=C1N.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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